molecular formula C14H9NO3 B2608498 2-[(E)-2-nitrovinyl]dibenzo[b,d]furan CAS No. 897545-79-8

2-[(E)-2-nitrovinyl]dibenzo[b,d]furan

Cat. No.: B2608498
CAS No.: 897545-79-8
M. Wt: 239.23
InChI Key: VOCFLFPOBKFSMA-BQYQJAHWSA-N
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Description

2-[(E)-2-nitrovinyl]dibenzo[b,d]furan is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a nitrovinyl group attached to the dibenzofuran core Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

The synthesis of 2-[(E)-2-nitrovinyl]dibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the reaction of dibenzofuran with nitroethylene under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(E)-2-nitrovinyl]dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different oxidation products.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitrovinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-2-nitrovinyl]dibenzo[b,d]furan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[(E)-2-nitrovinyl]dibenzo[b,d]furan involves its interaction with specific molecular targets. The nitrovinyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

2-[(E)-2-nitrovinyl]dibenzo[b,d]furan can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound without the nitrovinyl group.

    2-nitrodibenzofuran: A similar compound with a nitro group directly attached to the dibenzofuran core.

    2-vinyldibenzofuran: A compound with a vinyl group attached to the dibenzofuran core.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-15(17)8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)18-14/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCFLFPOBKFSMA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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